molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate

Cat. No.: B3014623
CAS No.: 899979-94-3
M. Wt: 360.43
InChI Key: WGIDFLXCOJMIOQ-UHFFFAOYSA-N
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Description

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural versatility, making it valuable in various fields such as drug discovery, material synthesis, and catalysis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl carbamate with a suitable thiazinan derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst and specific temperature conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of catalysts and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with similar structural features but different reactivity and applications.

    1,2,4-Benzothiadiazine-1,1-dioxide: Shares the thiadiazine ring structure but has distinct pharmacological properties.

Uniqueness

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is unique due to its combination of the benzyl carbamate and thiazinan moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDFLXCOJMIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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